1-(2-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine” is a complex organic molecule that contains several functional groups and rings, including a piperazine ring, a pyrrolo[2,3-d]pyrimidine ring, and a phenyl ring . It belongs to the class of organic compounds known as phenylpiperidines and 4-benzylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the phenyl group, and the formation of the pyrrolo[2,3-d]pyrimidine ring. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, the phenyl ring, and the pyrrolo[2,3-d]pyrimidine ring would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups in the molecule means that it could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational methods or determined experimentally .作用機序
Target of Action
The primary targets of this compound are Protein Kinase B (PKB or Akt) and Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which plays an important role in regulating growth and survival within cells . RIPK1 is involved in the regulation of necroptosis, a form of programmed cell death .
Mode of Action
This compound acts as an ATP-competitive inhibitor, selectively inhibiting PKB over the closely related kinase PKA . It binds to PKB with high affinity, leading to a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . This results in a reduction in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . The compound also potently inhibits RIPK1, protecting cells from necroptosis .
Biochemical Pathways
The compound affects the PI3K-PKB signaling pathway, which is frequently deregulated in cancer . By inhibiting PKB, the compound disrupts this pathway, leading to a decrease in cell proliferation and survival . It also impacts the necroptosis pathway by inhibiting RIPK1 .
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . Compounds containing similar structures underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability
Result of Action
The inhibition of PKB by this compound leads to a decrease in cell proliferation and survival, which can be beneficial in the treatment of cancers where PKB is overexpressed or activated . Additionally, the compound’s ability to inhibit RIPK1 can protect cells from necroptosis, potentially attenuating the necrotic cell death of vascular endothelial cells induced by tumor cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s degree of lipophilicity allows it to diffuse easily into cells . .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
It is known that similar compounds have shown a therapeutic interest . They have been used on several therapeutic targets .
Cellular Effects
Similar compounds have shown significant activity against various cell lines . For example, some compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Molecular Mechanism
Similar compounds have been found to be ATP-competitive, nano-molar inhibitors with selectivity for inhibition of certain kinases over others .
Temporal Effects in Laboratory Settings
Similar compounds have shown dose-dependent increases in certain biomarkers .
Dosage Effects in Animal Models
Similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Metabolic Pathways
Similar compounds have shown a therapeutic interest .
Transport and Distribution
Similar compounds have shown significant activity against various cell lines .
Subcellular Localization
Similar compounds have shown significant activity against various cell lines .
特性
IUPAC Name |
4-[4-(2-chlorophenyl)piperazin-1-yl]-7-methylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5/c1-21-7-6-13-16(21)19-12-20-17(13)23-10-8-22(9-11-23)15-5-3-2-4-14(15)18/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKZFSAMGUUDQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2N3CCN(CC3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。